molecular formula C10H19O6PS2 B1435933 Malathion-d7(dimethyl-d6; 3-d1) CAS No. 352438-94-9

Malathion-d7(dimethyl-d6; 3-d1)

Cat. No.: B1435933
CAS No.: 352438-94-9
M. Wt: 337.4 g/mol
InChI Key: JXSJBGJIGXNWCI-GPJIBGMCSA-N
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Description

Malathion-d7(dimethyl-d6; 3-d1) is a deuterated form of Malathion, an organophosphate insecticide. The deuterium atoms replace hydrogen atoms in the molecule, making it useful for various scientific research applications. Malathion itself is known for its relatively low toxicity to humans compared to other organophosphates and is widely used in agriculture and public health for pest control .

Preparation Methods

Synthetic Routes and Reaction Conditions

Malathion-d7(dimethyl-d6; 3-d1) is synthesized by replacing the hydrogen atoms in Malathion with deuterium. The process involves the reaction of O,O-dimethyldithiophosphoric acid with diethyl maleate under controlled conditions. The reaction is typically carried out in the presence of a deuterium source to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Malathion-d7(dimethyl-d6; 3-d1) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the final product. The use of deuterium oxide (heavy water) is common in the industrial synthesis of deuterated compounds .

Chemical Reactions Analysis

Types of Reactions

Malathion-d7(dimethyl-d6; 3-d1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Malathion-d7(dimethyl-d6; 3-d1) is extensively used in scientific research due to its unique properties:

Mechanism of Action

Malathion-d7(dimethyl-d6; 3-d1), like Malathion, acts as an acetylcholinesterase inhibitor. It binds irreversibly to the serine residue in the active site of the cholinesterase enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic junctions, causing overstimulation of cholinergic receptors. The molecular targets include cholinergic, muscarinic, and nicotinic receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Malathion-d7(dimethyl-d6; 3-d1)’s uniqueness lies in its deuterium atoms, which make it an invaluable tool for tracing and studying the behavior of Malathion in various environments. Its relatively low toxicity compared to other organophosphates also makes it a preferred choice for research and industrial applications .

Properties

IUPAC Name

diethyl 2-[bis(trideuteriomethoxy)phosphinothioylsulfanyl]-3-deuteriobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/i3D3,4D3,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSJBGJIGXNWCI-GPJIBGMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C(C(=O)OCC)SP(=S)(OC([2H])([2H])[2H])OC([2H])([2H])[2H])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19O6PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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